(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile is a complex organic compound featuring a trifluoromethyl group, a piperidine ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Acrylonitrile Addition: The acrylonitrile moiety is introduced via a Michael addition reaction, where the nucleophilic piperidine attacks an activated acrylonitrile derivative.
Sulfonylation: The methylsulfonyl group is typically introduced using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or amides can be formed.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups which are valuable in medicinal chemistry .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability .
Medicine
In medicine, compounds containing the trifluoromethyl group are often explored for their pharmacokinetic properties. This compound could be a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The acrylonitrile moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)phenyl]phenyl}acrylonitrile: Lacks the piperidine ring, which may affect its binding properties.
(2Z)-2-(methylsulfonyl)-3-{4-[4-(difluoromethyl)piperidin-1-yl]phenyl}acrylonitrile: Contains a difluoromethyl group instead of trifluoromethyl, potentially altering its reactivity and stability.
(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}propionitrile: Has a propionitrile group instead of acrylonitrile, which may influence its electrophilic properties.
Uniqueness
The presence of both the trifluoromethyl group and the piperidine ring in (2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile makes it unique in terms of its potential interactions with biological targets and its stability under various chemical conditions .
Properties
IUPAC Name |
(Z)-2-methylsulfonyl-3-[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c1-24(22,23)15(11-20)10-12-2-4-14(5-3-12)21-8-6-13(7-9-21)16(17,18)19/h2-5,10,13H,6-9H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDVGYZZVZBLNR-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C\C1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.